SULFO-TAG NHS Ester

Catalog No.
S15406803
CAS No.
482618-42-8
M.F
C43H39N7Na2O16RuS4
M. Wt
1185.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SULFO-TAG NHS Ester

CAS Number

482618-42-8

Product Name

SULFO-TAG NHS Ester

IUPAC Name

disodium;(2,5-dioxopyrrolidin-1-yl) 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;ruthenium(2+);[2-[4-(sulfonatomethyl)pyridin-2-yl]pyridin-4-yl]methanesulfonate

Molecular Formula

C43H39N7Na2O16RuS4

Molecular Weight

1185.1 g/mol

InChI

InChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4

InChI Key

GPSOIZKEYLTPJQ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2]

SULFO-TAG N-hydroxysuccinimide ester is a specialized chemical compound employed primarily in bioconjugation applications. It is an amine-reactive labeling reagent that facilitates the formation of stable amide bonds between carboxylic acids and primary amines, such as those found in proteins. The sulfonate group enhances its water solubility, making it particularly useful for reactions in aqueous environments, which is advantageous for biological applications. This compound is notable for its ability to conjugate with proteins containing lysine residues or N-terminal amino groups, allowing for effective labeling and detection in various assays.

The primary reaction involving SULFO-TAG N-hydroxysuccinimide ester occurs between the NHS ester and primary amines. The reaction mechanism can be summarized as follows:

  • Activation of Carboxylic Acids: The SULFO-TAG N-hydroxysuccinimide ester is generated by reacting a carboxylic acid with the NHS in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction yields an NHS ester that can readily react with amines.
  • Formation of Amide Bonds: When the NHS ester is mixed with a solution containing primary amines (–NH2), it reacts to form a stable amide bond while releasing N-hydroxysuccinimide as a byproduct. This reaction is typically performed under mildly basic conditions (pH 7.2 to 9) to optimize coupling efficiency and minimize hydrolysis of the NHS ester .
  • Hydrolysis Considerations: The stability of SULFO-TAG N-hydroxysuccinimide esters can be affected by pH and the presence of water, with hydrolysis occurring more rapidly at higher pH levels. Therefore, reactions are best conducted quickly after preparation to ensure maximum yield .

SULFO-TAG N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to conjugate with proteins and other biomolecules. The resulting conjugates are utilized in various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, where they serve as detection tags that enhance signal sensitivity. The low non-specific binding characteristic of SULFO-TAG conjugates allows for high specificity in detection applications, making them ideal for use in conjunction with sensitive instrumentation like those from Meso Scale Discovery .

The synthesis of SULFO-TAG N-hydroxysuccinimide ester involves several key steps:

  • Preparation of NHS Ester: React a carboxylic acid with NHS and a carbodiimide (such as EDC) under controlled conditions to form the NHS ester.
  • Incorporation of Sulfonate Group: The sulfonate group is introduced during the initial reaction phase, enhancing solubility and reactivity in aqueous solutions.
  • Purification: Following synthesis, the product is purified to remove unreacted reagents and byproducts, often using techniques such as dialysis or chromatography.
  • Storage: The final product should be stored under conditions that minimize hydrolysis, typically at low temperatures and protected from light .

SULFO-TAG N-hydroxysuccinimide ester has diverse applications in biochemical research and diagnostics:

  • Protein Labeling: Used extensively for labeling proteins in various assays to improve detection sensitivity.
  • Crosslinking Studies: Facilitates the study of protein interactions by crosslinking proteins on cell surfaces without permeating cell membranes.
  • Immunoassays: Serves as a critical component in enzyme-linked immunosorbent assays (ELISA) and similar techniques where high sensitivity is required.
  • Bioconjugation: Plays a crucial role in bioconjugation strategies for drug delivery systems and therapeutic agents .

Interaction studies utilizing SULFO-TAG N-hydroxysuccinimide ester focus on understanding how proteins interact with each other or with other biomolecules. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To analyze binding kinetics between labeled proteins.
  • Fluorescence Resonance Energy Transfer: To study proximity interactions between labeled molecules.
  • Mass Spectrometry: For identifying conjugated products and assessing conjugation efficiency .

SULFO-TAG N-hydroxysuccinimide ester shares similarities with several other compounds used for protein labeling and crosslinking. Here is a comparison highlighting its uniqueness:

Compound NameSolubilityReactivityUnique Features
SULFO-N-hydroxysuccinimide esterHigh (aqueous)Amine-reactiveSulfonate group increases solubility; cell surface crosslinking only
N-hydroxysuccinimide esterModerateAmine-reactiveLess soluble; capable of permeating cell membranes
Bis(sulfosuccinimidyl) suberateHigh (aqueous)Amine-reactiveBifunctional crosslinker; used for linking two molecules
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideModerateActivatorUsed primarily for activating carboxylic acids; not directly reactive with amines

SULFO-TAG N-hydroxysuccinimide ester stands out due to its enhanced water solubility and specificity for surface labeling without penetrating cell membranes, making it particularly valuable in cellular studies where maintaining membrane integrity is crucial .

Hydrogen Bond Acceptor Count

22

Exact Mass

1185.017492 g/mol

Monoisotopic Mass

1185.017492 g/mol

Heavy Atom Count

73

Dates

Modify: 2024-08-11

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